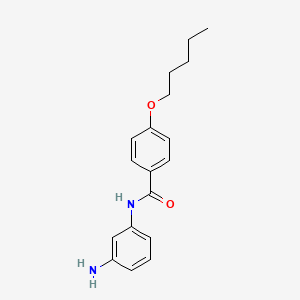
N-(3-Aminophenyl)-4-(pentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Aminophenyl)-4-(pentyloxy)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an amine group and a pentyloxy chain attached to a benzamide framework. Its molecular formula is C17H24N2O2, with a molecular weight of approximately 288.39 g/mol. The presence of the pentyloxy group significantly influences its lipophilicity, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various biochemical pathways. For instance, it can bind to active sites on target proteins, altering their conformation and function.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. Studies suggest that modifications in the benzamide structure can enhance anticancer efficacy against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, particularly those related to cancer and viral infections .
- Protein Interaction Studies : It is utilized in studies examining protein interactions, which are critical for understanding cellular processes and disease mechanisms .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound analogs on human breast cancer cell lines. The results indicated that certain structural modifications led to enhanced potency, with IC50 values in the nanomolar range against estrogen receptor-positive (ER+) cancer cells .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's role as an inhibitor of DNA methyltransferases (DNMTs). It was found that specific analogs exhibited significant cytotoxicity against leukemia cells, suggesting potential therapeutic applications in epigenetic regulation .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. A comparative analysis of various analogs reveals the following insights:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amine group, pentyloxy chain | Anticancer, enzyme inhibition |
| N-(3-Aminophenyl)-2-(hexyloxy)benzamide | Hexyloxy chain instead of pentyloxy | Enhanced lipophilicity |
| N-(4-Aminophenyl)-2-(pentyloxy)benzamide | Different amine position | Varying anticancer activity |
The SAR studies indicate that variations in the substituent groups can lead to significant changes in biological activity, emphasizing the importance of structural optimization in drug design.
Propriétés
IUPAC Name |
N-(3-aminophenyl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-4-12-22-17-10-8-14(9-11-17)18(21)20-16-7-5-6-15(19)13-16/h5-11,13H,2-4,12,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGTXINPWTJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














